molecular formula C28H40Cl2N4O B048158 Carpipramine dihydrochloride CAS No. 7075-03-8

Carpipramine dihydrochloride

Numéro de catalogue: B048158
Numéro CAS: 7075-03-8
Poids moléculaire: 519.5 g/mol
Clé InChI: NZZMVMMUNRNSMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carpipramine dihydrochloride (C₂₈H₃₈N₄O·2HCl·H₂O) is an antipsychotic and antidepressant agent classified under the dibenzazepine family. It is chemically designated as 1-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-(1,4-bipiperidine)-4-carboxamide dihydrochloride monohydrate . The compound is regulated by the U.S. FDA (Unique Ingredient Identifier 53X71X3I1W) and the European Medicines Agency (XEVMPD Index SUB01067MIG). Its mechanism involves modulation of dopaminergic and serotonergic pathways, though its distinct piperidine-carbamoyl substituent differentiates it from other tricyclic antidepressants (TCAs) .

Méthodes De Préparation

Synthetic Pathway Overview

The synthesis of carpipramine dihydrochloride involves a multi-step sequence to construct its dibenzazepine core, functionalize side chains, and finalize salt formation. Key stages include:

Dibenzazepine Core Formation

The foundational step involves cyclization of precursors such as iminodibenzyl derivatives. Reaction conditions typically employ acid catalysts (e.g., polyphosphoric acid) at elevated temperatures (150–200°C) to facilitate ring closure . Yield optimization requires precise control of stoichiometry and reaction time, with impurities monitored via thin-layer chromatography (TLC).

Side-Chain Functionalization

The propylpiperidine-carboxamide moiety is introduced through nucleophilic substitution. For example, 3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl chloride reacts with 1,4′-bipiperidine-4′-carboxamide in anhydrous dimethylformamide (DMF) under nitrogen atmosphere . Temperature gradients (0°C to room temperature) prevent side reactions, while potassium carbonate acts as a base to neutralize HCl byproducts.

Salt Formation and Purification

The free base is converted to the dihydrochloride salt via titration with concentrated hydrochloric acid in ethanol. Crystallization from a water-ethanol mixture yields the monohydrate form . Final purification employs recrystallization or column chromatography, with purity verified by high-performance liquid chromatography (HPLC) (>99.5%).

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining strict quality control:

Bulk Intermediate Synthesis

Large-scale reactors (1,000–5,000 L) facilitate dibenzazepine core production. Continuous flow systems reduce batch variability, and in-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress.

Automation in Side-Chain Coupling

Automated liquid-handling systems ensure precise reagent addition, minimizing human error. Reaction parameters (pH, temperature) are logged in real-time using process analytical technology (PAT).

Salt Formation and Drying

Spray drying replaces traditional crystallization for faster solvent removal. Parameters include:

ParameterValue
Inlet temperature120°C
Outlet temperature60°C
Feed rate10 mL/min
SolventEthanol-water (7:3 v/v)

Analytical Validation

Quality assurance protocols ensure compliance with pharmacopeial standards:

Purity Assessment

  • HPLC : C18 column, mobile phase: acetonitrile-phosphate buffer (pH 3.0), detection: UV 254 nm .

  • Mass spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular ion [M+H]⁺ at m/z 537.6.

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) reveal no significant degradation, confirming the dihydrochloride salt’s hygroscopic stability .

Challenges and Innovations

Chirality Control

The asymmetric synthesis of the bipiperidine moiety remains challenging. Recent advances employ chiral auxiliaries or enzymatic resolution to achieve enantiomeric excess >98% .

Green Chemistry Initiatives

Solvent substitution (e.g., cyclopentyl methyl ether replacing DMF) reduces toxicity without compromising yield.

Analyse Des Réactions Chimiques

Types of Reactions: Carpipramine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including alkyl halides and amines

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of carpipramine, which can be analyzed using techniques like high-performance liquid chromatography and mass spectrometry .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Carpipramine is chemically characterized as [(carbamoyl-4-piperidino-4)piperidino-3-propyl-1]-5 dihydro-10,11-dibenzo (b,f) azepine. It exhibits antagonistic properties toward serotonin receptors (specifically 5HT2 receptors), which contributes to its efficacy in treating anxiety and sleep disorders . The compound has a low toxicity profile, with a reported oral LD50 of 250 mg/kg in mice .

Treatment of Anxiety Disorders

Carpipramine has been shown to effectively alleviate symptoms associated with anxiety disorders. In clinical settings, it has been formulated into various medicament forms for oral or parenteral administration. Typical dosages range from 10 to 400 mg per day, depending on the patient's condition and response to treatment .

Management of Depression

Clinical trials have demonstrated the antidepressant effects of carpipramine. In an open trial involving 60 patients with depressive disorders, 37 patients showed positive responses to treatment. The Hamilton Rating Scale for Depression indicated significant improvements in depressive symptoms among participants .

Antipsychotic Effects

Carpipramine is also noted for its antipsychotic properties. A double-blind trial comparing carpipramine with doxepin revealed no significant differences in efficacy between the two medications for treating endogenous depression with psychotic features . This positions carpipramine as a viable alternative in managing schizophrenia and related psychoses.

Case Studies and Clinical Trials

Study TypeSample SizeCondition TreatedKey Findings
Open Trial60Depression37 patients showed improvement; well tolerated
Double-Blind Trial30Depression with psychosisComparable efficacy to doxepin
Observational StudyVariousAnxiety and sleep disordersDocumented effectiveness across multiple cases

Case Study Insights:

  • In one uncontrolled trial, patients diagnosed with endogenous depression and schizoaffective psychosis were treated over an average of 43 days with carpipramine, yielding significant improvements without exacerbating psychotic symptoms .
  • Another study highlighted its use in managing acute anxiety episodes, demonstrating rapid onset of action compared to traditional anxiolytics .

Mécanisme D'action

Carpipramine dihydrochloride exerts its effects primarily through the inhibition of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. This action is believed to underlie its antidepressant and anxiolytic effects. Additionally, it impacts the hypothalamic-pituitary-adrenal axis, which plays a crucial role in the body’s stress response .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Similar Compounds

Structural Analogues in the Dibenzazepine Family

Carpipramine dihydrochloride shares a dibenzazepine core with other TCAs but differs in side-chain modifications:

Compound Molecular Formula Key Structural Features Primary Indication
This compound C₂₈H₃₈N₄O·2HCl·H₂O Piperidine-carbamoyl side chain Antipsychotic, depression
Imipramine Hydrochloride C₁₉H₂₄N₂·HCl Dimethylaminopropyl side chain Major depressive disorder
Clomipramine Hydrochloride C₁₉H₂₃ClN₂·HCl Chlorinated dibenzazepine core OCD, depression
Mosapramine Dihydrochloride C₂₈H₃₅ClN₄O·2HCl Piperazine-thiomethyl substitution Schizophrenia

Key Differences :

  • Carpipramine ’s bipiperidine-carboxamide group enhances affinity for sigma receptors, contributing to its antipsychotic properties .
  • Clomipramine ’s chlorine atom increases serotonin reuptake inhibition potency, making it effective for OCD .
  • Imipramine’s simpler side chain results in broader norepinephrine reuptake inhibition, typical of first-generation TCAs .

Pharmacological Activity

Efficacy and Receptor Binding:

  • This compound : Exhibits moderate serotonin (5-HT₂A) and dopamine (D₂) receptor antagonism (IC₅₀ ~50 nM for D₂), with additional sigma-1 receptor modulation .
  • Clomipramine Hydrochloride : Strong 5-HT reuptake inhibition (Ki = 0.28 nM), 10x more potent than imipramine for serotonin .
  • Imipramine Hydrochloride: Balanced norepinephrine (NE) and serotonin reuptake inhibition (NE Ki = 35 nM; 5-HT Ki = 0.6 nM) .

Toxicity Profiles:

Compound LD₅₀ (Oral, Rat) LD₅₀ (Subcutaneous, Mouse) Notable Risks
This compound 450 mg/kg 125 mg/kg Seizures, anticholinergic effects
Clomipramine Hydrochloride 320 mg/kg 95 mg/kg Cardiac arrhythmias, weight gain
Imipramine Hydrochloride 650 mg/kg 180 mg/kg Sedation, orthostatic hypotension

Physicochemical Properties

Solubility and Stability:

  • This compound: Slightly soluble in water (0.5 mg/mL at 25°C), freely soluble in formic acid. Degrades at 271°C, releasing toxic HCl and NOx gases .
  • Imipramine Hydrochloride : Highly water-soluble (20 mg/mL), stable in acidic conditions .
  • Mosapramine Dihydrochloride: Insoluble in ether, sparingly soluble in methanol .

Salt Form Impact:

  • The dihydrochloride form of carpipramine enhances water solubility compared to its hydrochloride or maleate salts, improving bioavailability .

Activité Biologique

Carpipramine dihydrochloride, an atypical antipsychotic, has garnered attention for its diverse biological activities, particularly in the treatment of schizophrenia and anxiety disorders. This article explores its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

Carpipramine is structurally related to tricyclic antidepressants and butyrophenones. Its chemical formula is C28H38N4OC_{28}H_{38}N_{4}O with a molar mass of 446.639 g/mol . The compound exhibits a complex mechanism of action primarily by antagonizing dopamine receptors (D2) and serotonin receptors (5-HT2A), which is characteristic of atypical antipsychotics. This dual action contributes to its efficacy in managing both positive and negative symptoms of schizophrenia .

Pharmacological Properties

1. Neuroleptic Activity:
Carpipramine's neuroleptic effects are attributed to its ability to block dopamine receptors, which helps in alleviating psychotic symptoms. It has been shown to have a lower propensity for inducing extrapyramidal symptoms compared to typical antipsychotics due to its serotonin receptor antagonism .

2. Anxiolytic and Hypnotic Effects:
Apart from its antipsychotic properties, carpipramine also exhibits anxiolytic and hypnotic effects, making it beneficial for patients with comorbid anxiety disorders .

3. Anti-proliferative Effects:
Research indicates that phenothiazine derivatives, including carpipramine, may possess anti-proliferative properties through mechanisms such as calmodulin inhibition and modulation of protein kinase C activity .

Case Studies

A notable case series evaluated the effectiveness of carpipramine in patients with schizophrenia who had previously failed to respond adequately to other atypical antipsychotics. The study involved three young adults with predominantly negative symptoms. After switching to carpipramine, significant improvements were observed in their Positive and Negative Syndrome Scale (PANSS) scores:

Patient Initial PANSS Score Final PANSS Score Change (%)
Patient 1806617.5
Patient 2786220.5
Patient 3827014.6

The overall mean score reduction across patients was approximately 17.5%, indicating substantial clinical improvement .

Randomized Controlled Trials

In a multicentric phase 3b trial involving 533 patients with predominant negative symptoms, carpipramine demonstrated superior efficacy compared to risperidone over a treatment period of 26 weeks. The least squares mean change in the PANSS factor score for negative symptoms was significantly greater in the carpipramine group (p < 0.01) .

Safety Profile

Carpipramine is generally well tolerated, with mild to moderate adverse events reported during clinical trials. Common side effects include sedation, weight gain, and gastrointestinal disturbances; however, the incidence of extrapyramidal symptoms is notably lower than that associated with typical antipsychotics .

Q & A

Basic Research Questions

Q. What are the molecular structure and key identifiers of Carpipramine dihydrochloride?

this compound (C₂₈H₃₈N₄O·2ClH·H₂O) is a dibenzazepine derivative with a carboxamide-piperidine moiety. Key identifiers include:

  • SMILES Notation : C1CCC2C(C1)CCC3CCCCC3N2CCCN4CCC(CC4)(C(=O)N)N5CCCCC5.O.Cl.Cl .
  • Regulatory Codes : UNSPSC 51332204, FDA Unique Ingredient Identifier (UNII) 53X71X3I1W, NIH Compound ID 23476 .
  • Pharmacological Classification : Antipsychotic agent under HS 29333999 and SITC 51574 in international trade systems .

Q. How is this compound classified in pharmacological databases?

It is classified as an antipsychotic agent by the European Medicines Agency (XEVMPD Index SUB01067MIG) and regulated by the FDA as an active pharmaceutical ingredient. Its International Non-Proprietary Name (INN) is recognized by the WHO .

Q. What are the recommended storage and handling protocols for this compound?

Due to its hygroscopic nature and hazardous decomposition products (e.g., NOx and HCl gases when heated), store in airtight containers at controlled room temperature. Use fume hoods for high-temperature experiments and adhere to GHS hazard guidelines .

Advanced Research Questions

Q. How should dose-response experiments be designed considering this compound’s toxicity profile?

Use LD₅₀ values (e.g., 2180 mg/kg oral in mice, 28 mg/kg intravenous in rats) to establish safe dose ranges. For in vivo studies, start with 1/10th of the LD₅₀ and adjust based on pharmacokinetic parameters (e.g., bioavailability, half-life). Include control groups to monitor off-target effects on dopamine and serotonin receptors .

Q. What analytical methods are suitable for quantifying this compound and its impurities?

Reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm wavelength) is effective, as validated for structurally similar compounds. Method validation should include specificity, linearity (R² >0.99), and recovery rates (95–105%) for impurities like desoxy derivatives or epimers .

Q. How can discrepancies in reported pharmacological effects of this compound be resolved?

Conduct meta-analyses comparing species-specific responses (e.g., murine vs. primate models) and administration routes (oral vs. intravenous). Use in vitro receptor-binding assays (e.g., dopamine D₂ and serotonin 5-HT₂A receptors) to clarify mechanism-based contradictions .

Q. What safety measures are critical during high-temperature experiments with this compound?

Decomposition above 200°C releases toxic NOx and HCl gases. Use gas scrubbers, ensure proper ventilation, and employ personal protective equipment (PPE). Monitor thermal stability via thermogravimetric analysis (TGA) prior to experiments .

Q. How can researchers validate the purity of this compound batches?

Combine mass spectrometry (LC-MS) for molecular weight confirmation (MW 591.6 g/mol) with nuclear magnetic resonance (NMR) for structural integrity. Cross-reference Certificates of Analysis (CoA) for batch-specific purity (>99%) and impurity profiles .

Q. What in vitro models are appropriate for studying Carpipramine’s antipsychotic mechanisms?

Use dopamine receptor-transfected HEK293 cells for binding affinity studies (IC₅₀ calculations) or primary neuronal cultures to assess synaptic dopamine reuptake inhibition. Pair with calcium imaging to evaluate downstream signaling effects .

Methodological Notes

  • Toxicity Data Interpretation : Cross-validate LD₅₀ values across species and routes (e.g., subcutaneous vs. intravenous) to model human-equivalent dosing .
  • Regulatory Compliance : Align experimental protocols with FDA and EMA guidelines for antipsychotic agents, particularly for preclinical safety testing .

Propriétés

IUPAC Name

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZMVMMUNRNSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5942-95-0 (Parent)
Record name Carpipramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7075-03-8
Record name Carpipramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-[3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARPIPRAMINE DIHYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V073I10AA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
Carpipramine dihydrochloride
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
Carpipramine dihydrochloride
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
Carpipramine dihydrochloride
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
Carpipramine dihydrochloride
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
Carpipramine dihydrochloride
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
Carpipramine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.